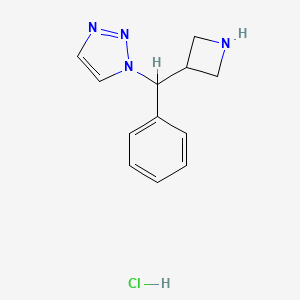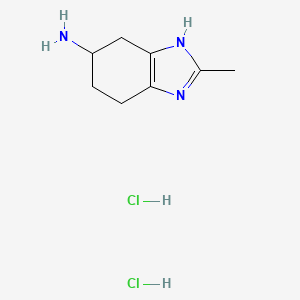
N,4-Dimethyl-1,3-thiazole-5-sulfonamide
Übersicht
Beschreibung
“N,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a chemical compound with the CAS Number: 80466-90-6 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 2,4-dimethyl-1,3-thiazole-5-sulfonamide .
Molecular Structure Analysis
The InChI code for “N,4-Dimethyl-1,3-thiazole-5-sulfonamide” is 1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Physical And Chemical Properties Analysis
“N,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 192.26 .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
N,4-Dimethyl-1,3-thiazole-5-sulfonamide: and its derivatives have been studied for their potential as antibacterial agents. The thiazole ring is a common motif in many antibacterial compounds due to its ability to interact with bacterial enzymes and inhibit their function. Modifications at the 2,4-positions of the thiazole ring can significantly affect the antibacterial efficacy .
Antifungal Properties
Thiazole derivatives, including N,4-Dimethyl-1,3-thiazole-5-sulfonamide , have shown promise as antifungal agents. They work by disrupting the cell membrane of fungi, leading to cell death. This is particularly useful in the development of new treatments for fungal infections that are resistant to current medications .
Anti-Inflammatory Potential
The compound has been explored for its anti-inflammatory properties. Thiazoles can modulate the body’s inflammatory response, making them potential candidates for treating chronic inflammatory diseases. Research has indicated that the substitution pattern on the thiazole ring can influence the anti-inflammatory activity .
Antitumor Activity
N,4-Dimethyl-1,3-thiazole-5-sulfonamide: is part of a class of thiazoles that have been investigated for their antitumor properties. These compounds can interfere with the proliferation of cancer cells and induce apoptosis. The thiazole ring’s interaction with tumor cell proteins is key to its potential effectiveness in cancer therapy .
Antidiabetic Effects
Research has also been conducted on the antidiabetic effects of thiazole derivatives. They have the potential to regulate blood sugar levels by affecting the insulin signaling pathway. The structural features of thiazoles play a crucial role in their activity as antidiabetic agents .
Antiviral Capabilities
The thiazole ring structure, including in N,4-Dimethyl-1,3-thiazole-5-sulfonamide , has been evaluated for antiviral capabilities. These molecules can inhibit viral replication by targeting specific viral enzymes or proteins, offering a pathway for the development of new antiviral drugs .
Wirkmechanismus
Target of action
Thiazoles and sulfonamides are known to interact with a variety of biological targets. For instance, thiazole derivatives have been found to bind with high affinity to multiple receptors , and sulfonamides are known to inhibit enzymes like dihydropteroate synthetase .
Mode of action
The mode of action of thiazoles and sulfonamides can vary depending on the specific compound and its targets. Sulfonamides, for example, can inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical pathways
The biochemical pathways affected by thiazoles and sulfonamides depend on their specific targets. As mentioned, sulfonamides can affect the folate synthesis pathway in bacteria .
Eigenschaften
IUPAC Name |
N,4-dimethyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2/c1-4-5(10-3-7-4)11(8,9)6-2/h3,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNKLWAOEJPUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-Dimethyl-1,3-thiazole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)
![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)
![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)

![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)

![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)

![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)


